tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate

Sulfilimine Sulfoximine Basicity

tert-Butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate (CAS 2138219-55-1) is a sulfilimine-functionalized thiolane derivative bearing an N-methyl substituent and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. The compound belongs to the emerging class of S(IV) aza-sulfur pharmacophores—specifically NH-sulfilimines—which have recently been characterised as configurationally stable, highly polar, and metabolically robust motifs relative to their more established sulfoximine and sulfone counterparts.

Molecular Formula C10H20N2O3S
Molecular Weight 248.34
CAS No. 2138219-55-1
Cat. No. B2737844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate
CAS2138219-55-1
Molecular FormulaC10H20N2O3S
Molecular Weight248.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCS(=N)(=O)C1
InChIInChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12(4)8-5-6-16(11,14)7-8/h8,11H,5-7H2,1-4H3
InChIKeyBCQMKZBTTPTZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate (CAS 2138219-55-1): A Protected NH-Sulfilimine Building Block for Kinase and Cholinesterase-Targeted Discovery


tert-Butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate (CAS 2138219-55-1) is a sulfilimine-functionalized thiolane derivative bearing an N-methyl substituent and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. The compound belongs to the emerging class of S(IV) aza-sulfur pharmacophores—specifically NH-sulfilimines—which have recently been characterised as configurationally stable, highly polar, and metabolically robust motifs relative to their more established sulfoximine and sulfone counterparts [1]. Vendors categorize this compound under sulfoximines and supply it at >95% purity for research use [2]. Its Boc-protected N-methyl sulfilimine architecture renders it a strategic intermediate for on-demand deprotection and subsequent N–H functionalization in structure–activity relationship (SAR) campaigns targeting cholinesterases, kinases, and other therapeutically relevant enzymes.

Why a Generic Sulfoximine or Unprotected NH-Sulfilimine Cannot Substitute for CAS 2138219-55-1


Although sulfoximine and NH-sulfilimine building blocks share the thiolane core, their physicochemical and reactivity profiles diverge sharply in ways that directly affect both synthetic strategy and biological readout. NH-sulfilimines are approximately 7–8 orders of magnitude more basic than NH-sulfoximines (pKaH ≈ 9.9–10.1 versus ≈ 2.4–2.5), resulting in >99% protonation at physiological pH and a concomitant shift in polarity (ΔlogD ≈ –1.0 unit) that influences solubility, permeability, and target engagement [1]. Within the sulfilimine subclass, the N-methyl modification present in CAS 2138219-55-1 eliminates the hydrogen-bond donor character of the free NH, increasing lipophilicity by approximately 1.3 logD units relative to the NH parent (CAS 2243510-41-8) while preserving the Boc handle for controlled deprotection [1]. These systematic differences mean that substituting a sulfoximine or an NH-free sulfilimine for the N-methyl Boc-sulfilimine will alter both pharmacokinetic behaviour and the timing of functional group unveiling in multi-step synthetic sequences, potentially confounding SAR interpretation and lead optimization campaigns.

Quantitative Differentiation Evidence: CAS 2138219-55-1 versus Closest Analogues


Basicity Advantage: NH-Sulfilimine Class Exhibits pKaH ≈ 9.9–10.1 Versus pKaH ≈ 2.4–2.5 for NH-Sulfoximines

The NH-sulfilimine functional group, of which CAS 2138219-55-1 is an N-methyl-protected congener, displays markedly higher basicity than the corresponding NH-sulfoximine class. In a matched molecular pair analysis of S-methyl,S-(4-CF3)Ph tool compounds, the NH-sulfilimine 14 exhibited a pKaH of 9.9, while the analogous NH-sulfoximine 28 showed a pKaH of only 2.5—a difference of approximately 7.4 log units [1]. A parallel trend was observed in the S-phenyl,S-tolyl series, where NH-sulfilimine 35 recorded pKaH 10.1 versus NH-sulfoximine 44 at pKaH 2.4 [1]. While direct pKaH data for CAS 2138219-55-1 are not yet published, the N-methyl substituent is expected to yield a moderately higher pKaH than the NH parent based on inductive effects, placing the compound in the tertiary-amine basicity range and ensuring >99% protonation at pH 7.4.

Sulfilimine Sulfoximine Basicity pKaH Ionization state

Polarity Tuning: NH-Sulfilimine logD 0.5 Versus Sulfoximine logD 1.5 and Sulfone logD 2.3 in Matched S-Methyl,S-(4-CF3)Ph Series

Within a matched series of S-methyl,S-(4-CF3)Ph tool compounds, the NH-sulfilimine 14 was the most polar motif with logD (pH 7.4) = 0.5, followed by the sulfoximine 28 at logD = 1.5, sulfoxide 26 at logD = 1.9, and sulfone 27 at logD = 2.3 [1]. The S-phenyl,S-tolyl series replicated this rank order: NH-sulfilimine 35 logD = 1.0, sulfoximine 44 logD = 2.4, sulfoxide 42 logD = 2.8, and sulfone 43 logD = 3.3 [1]. Critically, N-methylation of the sulfilimine nitrogen further modulates lipophilicity—for S-cyclopropyl,S-phenyl derivatives, the NH-sulfilimine 48 exhibited logD = –0.3, rising to logD = 1.0 for the N-Me analog 53 (ΔlogD = +1.3) [1]. This class-level structure–property relationship directly informs the expected behaviour of CAS 2138219-55-1, where the N-methyl group elevates logD relative to the NH parent CAS 2243510-41-8 while preserving the polarity advantage over sulfoximine and sulfone alternatives.

Lipophilicity logD Sulfilimine Sulfoximine Polarity

Metabolic Stability: NH-Sulfilimines Exhibit Low-to-Medium Clearance in Human Hepatocytes, Comparable or Superior to Sulfoximines

Unsubstituted S-alkyl,S-phenyl NH-sulfilimines 14–17 and the NH-sulfoximine analog 28 all demonstrated high stability in both human and mouse liver microsomes with low-to-medium clearance in human hepatocytes according to the systematic dataset in Greenwood et al. [1]. Within the S-phenyl,S-(hetero)aryl sulfilimine series 35–41, the majority of compounds showed medium clearance in human hepatocytes; only the highly polar pyridine-based NH-sulfilimine 40 achieved low clearance [1]. Critically, the N-acylated sulfilimines 18–25 frequently exhibited reduced metabolic stability, underscoring the advantage of the N-alkyl (N-methyl) substitution pattern present in CAS 2138219-55-1 over N-acyl variants [1]. For sulfilimine 35, the undesirable metabolic oxidation pathway to the corresponding sulfoximine 44 was detected at <5% conversion following human and mouse hepatocyte incubation, indicating that sulfilimine-to-sulfoximine metabolism is a minor route [1].

Metabolic stability Hepatocyte clearance Sulfilimine Liver microsomes Drug metabolism

Chemical Stability Under Physiological pH Range: S-Cyclopropyl Sulfilimines Show <10% Decomposition at pH 1–10 Over 3 Days at 40°C

Chemical instability has historically been a concern for aliphatic sulfilimines; however, Greenwood et al. demonstrated that S-cyclopropyl,S-aryl sulfilimines with and without N-substituents exhibit excellent stability at pH 1, 4, 7.4, and 10 for 3 days at 40°C [1]. For the S-cyclopropyl,S-(4-CF3)Ph NH-sulfilimine 16, decomposition was ≤10% at all pH values except pH 1 (44% decomposition), while the N-Piv derivative 50 showed <0.5% decomposition at pH 4, 7.4, and 10, with only 4% at pH 1 [1]. The N-ethoxycarbamoyl derivative 51 similarly demonstrated <0.5% decomposition at all four pH values [1]. Importantly, no racemization was observed at pH 4, 7.4, or 10; racemization occurred only at pH 1 [1]. Although CAS 2138219-55-1 bears an S-unsubstituted thiolane ring rather than an S-cyclopropyl group, the N-methyl-N-Boc substitution pattern is expected to confer chemical stability comparable to the N-alkoxycarbonyl derivatives characterised in Table 3 of the study [1].

Chemical stability pH stability Sulfilimine Configurational stability Stress testing

Synthetic Handle Differentiation: Boc-Protected N-Methyl Sulfilimine as a Dual-Modality Intermediate Versus NH-Sulfilimine (CAS 2243510-41-8)

CAS 2138219-55-1 (Boc-N-Me sulfilimine) and CAS 2243510-41-8 (Boc-NH sulfilimine) differ solely by an N-methyl group, yet this substitution fundamentally alters the reactivity and synthetic utility. The N-methyl group in CAS 2138219-55-1 blocks the acidic NH proton (pKa ~22 for dialkyl sulfilimine N–H), preventing N-deprotonation side reactions during Boc removal (TFA or HCl/dioxane conditions) that can lead to N-sulfenamide formation in NH-sulfilimines [1]. Following Boc deprotection, CAS 2138219-55-1 yields a secondary N-methyl sulfilimine amenable to further N-functionalization (acylation, sulfonylation, alkylation) without the competing tautomerisation pathways available to NH-sulfilimines [1]. In contrast, CAS 2243510-41-8 deprotection generates an NH-sulfilimine that can serve as an H-bond donor but is susceptible to oxidation and requires careful pH control to avoid decomposition. This orthogonal reactivity profile makes CAS 2138219-55-1 the preferred building block when chemoselective late-stage N-derivatisation is required in the presence of other nucleophilic or acidic functionalities.

Building block Boc deprotection Sulfilimine synthesis Late-stage functionalization Orthogonal protection

Procurement-Driven Application Scenarios for tert-Butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate (CAS 2138219-55-1)


Kinase Inhibitor Lead Optimization Requiring a Polar, Metabolically Stable Hinge-Binding Motif

The NH-sulfilimine class provides a polarity advantage (logD ≈ 0.5–1.0) over sulfoximines (logD ≈ 1.5–2.4) while retaining high metabolic stability in liver microsomes (<23% QH) [1]. CAS 2138219-55-1, as a Boc-protected N-Me sulfilimine building block, can be deprotected and elaborated into ATP-competitive kinase inhibitors where the protonated sulfilimine nitrogen (pKaH ≈ 9.9–10.1) engages the catalytic lysine or ribose pocket via ionic interactions, offering a differentiated hydrogen-bonding geometry relative to sulfoximine-containing clinical candidates such as ceralasertib [1].

Cholinesterase Inhibitor Discovery Leveraging the Carbamate Pharmacophore

Carbamate-based cholinesterase inhibitors (e.g., rivastigmine) rely on the carbamate carbonyl for active-site serine carbamoylation. CAS 2138219-55-1 pairs a Boc-carbamate warhead with an N-methyl sulfilimine thiolane scaffold whose enhanced basicity (ΔpKaH ≈ +7.4 vs sulfoximines) may facilitate pre-organisation within the enzyme gorge. The Boc group provides a traceless protecting strategy: deprotection unmasks the secondary N-methyl sulfilimine for SAR exploration of cationic–π interactions with peripheral anionic site residues [1].

Late-Stage Functionalization Libraries for CNS or GI-Restricted Drug Discovery Programs

The N-Me sulfilimine scaffold's intermediate lipophilicity (logD ≈ 1.0 for analog 53) and high aqueous solubility relative to sulfones make it attractive for oral or GI-restricted programs where systemic exposure must be limited [1]. CAS 2138219-55-1 can be incorporated as a core fragment, deprotected, and then diversified via parallel amide coupling, sulfonamide formation, or reductive amination to generate focused libraries. The chemical stability of related N-alkoxycarbonyl sulfilimines at pH 1–10 (<0.5% decomposition over 3 days at 40°C) ensures compound integrity during both synthesis and simulated gastric fluid assays [1].

Agrochemical Discovery: Next-Generation Sulfoxaflor Analogues with Modulated Physicochemical Properties

Sulfoxaflor, the first commercial sulfoximine insecticide, validates the agrochemical potential of S(IV) aza-sulfur pharmacophores. CAS 2138219-55-1 provides a thiolane-based sulfilimine scaffold with physicochemical properties (higher basicity, lower logD) that systematically differ from sulfoxaflor's sulfoximine core. The N-methyl-Boc protection strategy enables sequential deprotection and N-functionalization to install cyano, sulfonyl, or heteroaryl groups that tune nicotinic acetylcholine receptor subtype selectivity [1].

Quote Request

Request a Quote for tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.